molecular formula C23H22N4O B10932202 N,1-dibenzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N,1-dibenzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10932202
M. Wt: 370.4 g/mol
InChI Key: ABEJHZPAXRNLHL-UHFFFAOYSA-N
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Description

N~4~,1-DIBENZYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. These compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,1-DIBENZYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoroacetic acid and proceeds through a series of steps including reductive desulfurization, hydrolysis, and Suzuki coupling . The reaction conditions are mild, often carried out at room temperature, and the yields are generally good .

Industrial Production Methods

For industrial production, the synthesis can be scaled up using amorphous carbon-supported sulfonic acid as a catalyst. This method offers advantages such as low cost, non-toxicity, and operational simplicity. The reaction is typically carried out in ethanol at room temperature, providing the desired product with moderate to good yields .

Chemical Reactions Analysis

Types of Reactions

N~4~,1-DIBENZYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[3,4-b]pyridine derivatives, which can be further explored for their biological activities .

Scientific Research Applications

N~4~,1-DIBENZYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4,1-DIBENZYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves the inhibition of tropomyosin receptor kinases (TRKs). These kinases play a crucial role in cell proliferation and differentiation. By inhibiting TRKs, the compound can prevent the activation of downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, which are involved in cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~,1-DIBENZYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its specific inhibition of TRKs and its potential for selective anticancer activity. Its unique structure allows for various substitutions, making it a versatile compound for further chemical modifications and biological evaluations .

Properties

Molecular Formula

C23H22N4O

Molecular Weight

370.4 g/mol

IUPAC Name

N,1-dibenzyl-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H22N4O/c1-16-13-20(23(28)24-14-18-9-5-3-6-10-18)21-17(2)26-27(22(21)25-16)15-19-11-7-4-8-12-19/h3-13H,14-15H2,1-2H3,(H,24,28)

InChI Key

ABEJHZPAXRNLHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

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